1-(4-Ethylbenzoyl)piperazine hydrochloride

Übersicht

Beschreibung

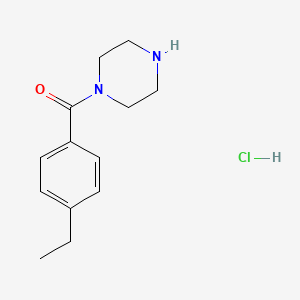

1-(4-Ethylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is primarily used in research settings and is not intended for human use . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Vorbereitungsmethoden

The synthesis of 1-(4-ethylbenzoyl)piperazine hydrochloride typically involves the acylation of piperazine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

-

Acylation Reaction

Reagents: Piperazine, 4-ethylbenzoyl chloride, triethylamine

Conditions: Room temperature, solvent (e.g., dichloromethane)

Product: 1-(4-Ethylbenzoyl)piperazine

-

Hydrochloride Formation

Reagents: 1-(4-Ethylbenzoyl)piperazine, hydrochloric acid

Conditions: Room temperature

Product: this compound

Analyse Chemischer Reaktionen

1-(4-Ethylbenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Conditions: Acidic or basic medium

Products: Oxidized derivatives of the piperazine ring

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous conditions

Products: Reduced derivatives of the piperazine ring

-

Substitution

Reagents: Various nucleophiles or electrophiles

Conditions: Solvent, temperature control

Products: Substituted piperazine derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(4-Ethylbenzoyl)piperazine hydrochloride is utilized in various scientific research contexts:

Proteomics Research

- Application : Used as a reagent to study protein structures and functions.

- Significance : Facilitates the understanding of protein interactions and modifications, critical for drug development.

Pharmacological Studies

- Application : Investigated for its effects on various biological pathways and receptors.

- Mechanism : Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, making them valuable in neuropharmacology.

Chemical Synthesis

- Application : Employed as an intermediate in synthesizing more complex chemical compounds.

- Importance : Its unique structure allows for the development of novel compounds with potential therapeutic applications.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. Results indicated that this compound exhibited significant modulation of serotonin receptors, suggesting its potential use in treating mood disorders.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives from this compound to explore their biological activity. Some derivatives demonstrated enhanced binding affinity to dopamine receptors, indicating their potential as antipsychotic agents.

Wirkmechanismus

piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and ion channels . These interactions can modulate biological pathways, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylbenzoyl)piperazine hydrochloride can be compared to other piperazine derivatives, such as:

1-Benzoylpiperazine: Lacks the ethyl group on the benzoyl ring, leading to different chemical and biological properties.

1-(4-Methylbenzoyl)piperazine: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

1-(4-Chlorobenzoyl)piperazine: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.

Biologische Aktivität

1-(4-Ethylbenzoyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological and biochemical research due to its unique structural features and potential biological activities. This compound, characterized by a piperazine ring substituted with a 4-ethylbenzoyl group, is primarily utilized in proteomics and pharmacological studies. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₁₉ClN₂O

- Molecular Weight: 254.76 g/mol

The compound's structure allows it to interact with various biological targets, influencing multiple signaling pathways.

This compound exhibits its biological effects through interactions with neurotransmitter receptors, particularly dopamine receptors. Research has shown that it acts as a selective D3 dopamine receptor agonist, demonstrating an effective concentration (EC50) of 710 nM in β-arrestin recruitment assays, while displaying minimal activity at the D2 receptor . This selectivity suggests its potential use in treating conditions related to dopamine dysregulation, such as schizophrenia and depression.

1. Neuropharmacological Effects

- Dopamine Receptor Agonism: The compound selectively activates the D3 receptor, which is linked to reward and motivation pathways in the brain. Its ability to inhibit D2 receptor activity at higher concentrations (IC50 of 16 μM) indicates potential for nuanced therapeutic applications .

3. Anticancer Potential

Preliminary studies suggest that this compound may influence cancer cell signaling pathways. Its interactions with cellular proteins can alter gene expression related to cell proliferation and apoptosis, although detailed studies are necessary to confirm these effects.

Comparative Analysis with Related Compounds

A comparative study of similar piperazine derivatives reveals distinct biological profiles based on structural variations:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzoylpiperazine | C₁₃H₁₉N | Lacks ethyl group; different receptor affinity |

| 1-(4-Methylbenzoyl)piperazine | C₁₃H₁₉ClN₂O | Methyl substitution affects reactivity |

| 1-(4-Chlorobenzoyl)piperazine | C₁₃H₁₉ClN₂O | Chlorine substitution alters biological activity |

These comparisons highlight how minor modifications can significantly impact the pharmacological properties of piperazine derivatives.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives to enhance their potency and selectivity for specific receptors. A notable study synthesized over 100 analogs of related compounds, assessing their efficacy at both D2 and D3 receptors through β-arrestin recruitment assays . This extensive research underscores the importance of structural modifications in developing more effective therapeutic agents.

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHTQROBQOPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.